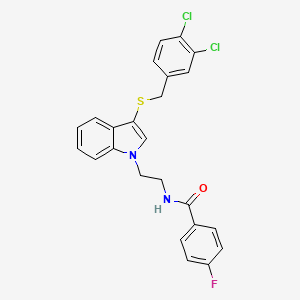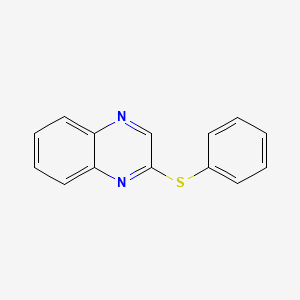
3-(Oxolan-2-ylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxolan-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C12H14O4. It is also known by its systematic name, 3-[(tetrahydro-2-furanyl)methoxy]benzoic acid. This compound is characterized by the presence of a benzoic acid moiety substituted with an oxolan-2-ylmethoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-ylmethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with tetrahydrofuran-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to acidic or basic conditions to yield the final product. The reaction conditions often include:
Catalyst: Acidic or basic catalyst
Temperature: Moderate temperatures (50-100°C)
Solvent: Common organic solvents such as dichloromethane or ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
3-(Oxolan-2-ylmethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
3-(Oxolan-2-ylmethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Oxolan-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The oxolan-2-ylmethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
3-(Tetrahydro-2-furanylmethoxy)benzoic acid: Similar in structure but may have different substituents on the benzene ring.
4-(Oxolan-2-ylmethoxy)benzoic acid: Positional isomer with the oxolan-2-ylmethoxy group at the para position.
2-(Oxolan-2-ylmethoxy)benzoic acid: Positional isomer with the oxolan-2-ylmethoxy group at the ortho position.
Uniqueness
3-(Oxolan-2-ylmethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3-(oxolan-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-3-1-4-10(7-9)16-8-11-5-2-6-15-11/h1,3-4,7,11H,2,5-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDDXWIOXRBSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850701.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2850704.png)


![4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2850713.png)

![2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine](/img/structure/B2850717.png)
![[6-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2850718.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)
